molecular formula C10H10O B061087 Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) CAS No. 166762-25-0

Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)

Cat. No. B061087
M. Wt: 146.19 g/mol
InChI Key: ZMTIARSTVBEZHL-KWMOZEJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) is a chemical compound that has been widely used in scientific research applications. It is a cyclopropane derivative that has been synthesized by several methods.

Mechanism Of Action

The mechanism of action of Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) is not well understood. However, it is believed to act as a reactive intermediate in some chemical reactions. It has been shown to react with nucleophiles such as amines, alcohols, and thiols.

Biochemical And Physiological Effects

The biochemical and physiological effects of Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) have not been extensively studied. However, it has been shown to have some cytotoxic effects on cancer cells. It has also been shown to inhibit the growth of some bacteria.

Advantages And Limitations For Lab Experiments

One of the advantages of using Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) in lab experiments is its high reactivity. It can be used as a starting material for the synthesis of other compounds. Additionally, it has been used in the development of new chemical reactions. However, one of the limitations is its toxicity. It can be harmful if not handled properly.

Future Directions

There are several future directions for the use of Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) in scientific research. One of the directions is the study of its mechanism of action. Additionally, it can be used in the development of new chemical reactions and in the synthesis of natural products and pharmaceuticals. It can also be used in the study of enzyme-catalyzed reactions. Furthermore, it can be used in the development of new antibacterial and anticancer agents.
Conclusion:
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) is a chemical compound that has been widely used in scientific research applications. It can be synthesized by several methods and has been used in the synthesis of other compounds, natural products, and pharmaceuticals. Its mechanism of action is not well understood, but it has been shown to have some cytotoxic effects on cancer cells and to inhibit the growth of some bacteria. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) can be synthesized by several methods. One of the commonly used methods is the reaction of cyclopropanecarboxaldehyde with 1,5-hexadien-3-ynyl magnesium bromide in the presence of a catalyst. Another method involves the reaction of cyclopropanecarboxaldehyde with 1,5-hexadien-3-ynyl lithium in the presence of a catalyst. These methods have been used to obtain high yields of the compound with good purity.

Scientific Research Applications

Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) has been widely used in scientific research applications. It has been used as a starting material for the synthesis of other compounds. It has also been used in the synthesis of natural products and pharmaceuticals. Additionally, it has been used in the study of enzyme-catalyzed reactions and in the development of new chemical reactions.

properties

CAS RN

166762-25-0

Product Name

Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(1S,2S)-2-[(1Z)-hexa-1,5-dien-3-ynyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H10O/c1-2-3-4-5-6-9-7-10(9)8-11/h2,5-6,8-10H,1,7H2/b6-5-/t9-,10-/m1/s1

InChI Key

ZMTIARSTVBEZHL-KWMOZEJZSA-N

Isomeric SMILES

C=CC#C/C=C\[C@@H]1C[C@@H]1C=O

SMILES

C=CC#CC=CC1CC1C=O

Canonical SMILES

C=CC#CC=CC1CC1C=O

synonyms

Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]- (9CI)

Origin of Product

United States

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